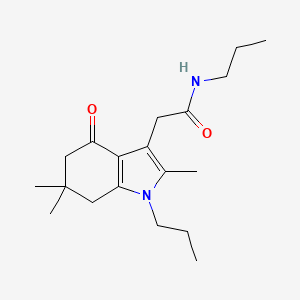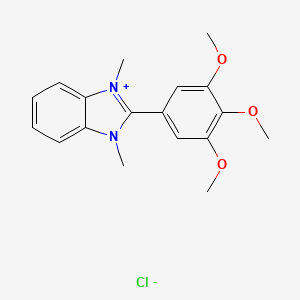![molecular formula C17H25N3O3S B5096125 1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5096125.png)
1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone” is a complex organic molecule that contains a piperidinone ring and a piperazine ring, both of which are common structures in medicinal chemistry . The piperazine ring is substituted with an ethyl group and a sulfonyl group, which is further connected to a phenyl ring. The piperidinone ring is a six-membered ring with one nitrogen atom and a carbonyl group.
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The piperazine and piperidinone rings could potentially undergo substitution reactions or ring-opening reactions. The sulfonyl group could potentially undergo reactions with nucleophiles .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential uses in medicinal chemistry, given the presence of the piperazine and piperidinone rings, which are common in many pharmaceuticals . Further studies could also investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.
Propiedades
IUPAC Name |
1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-2-18-11-13-19(14-12-18)24(22,23)16-8-6-15(7-9-16)20-10-4-3-5-17(20)21/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWHBGZWYFFKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5096049.png)
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5096054.png)
![diethyl 5-({[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5096065.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5096067.png)
![2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5096071.png)

![5-(2,4-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5096081.png)
![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5096085.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5096096.png)
![4-[2-(2-bromo-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5096098.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5096111.png)
![3-(ethylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5096116.png)
![N-[4-(benzyloxy)phenyl]-2,6,8-trimethyl-4-quinolinamine hydrochloride](/img/structure/B5096129.png)
